Cas no 2228527-26-0 (2-bromo-1-4-chloro-6-(dimethylamino)pyrimidin-5-ylethan-1-ol)

2-Bromo-1-(4-chloro-6-(dimethylamino)pyrimidin-5-yl)ethan-1-ol is a halogenated pyrimidine derivative with a reactive bromoethanol side chain, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure features both chloro and dimethylamino substituents on the pyrimidine ring, enhancing its utility in nucleophilic substitution and cross-coupling reactions. The presence of the hydroxyl group allows for further functionalization, while the bromo moiety facilitates selective alkylation or cyclization processes. This compound is particularly useful in the development of heterocyclic compounds, agrochemicals, and bioactive molecules. Its well-defined reactivity profile and stability under controlled conditions make it a reliable building block for complex synthetic pathways.
2-bromo-1-4-chloro-6-(dimethylamino)pyrimidin-5-ylethan-1-ol structure
2228527-26-0 structure
Product name:2-bromo-1-4-chloro-6-(dimethylamino)pyrimidin-5-ylethan-1-ol
CAS No:2228527-26-0
MF:C8H11BrClN3O
MW:280.549439668655
CID:6012358
PubChem ID:165976945

2-bromo-1-4-chloro-6-(dimethylamino)pyrimidin-5-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-4-chloro-6-(dimethylamino)pyrimidin-5-ylethan-1-ol
    • EN300-1922354
    • 2228527-26-0
    • 2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
    • Inchi: 1S/C8H11BrClN3O/c1-13(2)8-6(5(14)3-9)7(10)11-4-12-8/h4-5,14H,3H2,1-2H3
    • InChI Key: XRUKIWCJVQGKHS-UHFFFAOYSA-N
    • SMILES: BrCC(C1=C(N=CN=C1N(C)C)Cl)O

Computed Properties

  • Exact Mass: 278.97740g/mol
  • Monoisotopic Mass: 278.97740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 49.2Ų

2-bromo-1-4-chloro-6-(dimethylamino)pyrimidin-5-ylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1922354-0.25g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
0.25g
$1591.0 2023-09-17
Enamine
EN300-1922354-2.5g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
2.5g
$3389.0 2023-09-17
Enamine
EN300-1922354-5.0g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
5g
$5014.0 2023-05-23
Enamine
EN300-1922354-1.0g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
1g
$1729.0 2023-05-23
Enamine
EN300-1922354-0.05g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
0.05g
$1452.0 2023-09-17
Enamine
EN300-1922354-10g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
10g
$7435.0 2023-09-17
Enamine
EN300-1922354-10.0g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
10g
$7435.0 2023-05-23
Enamine
EN300-1922354-0.5g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
0.5g
$1660.0 2023-09-17
Enamine
EN300-1922354-0.1g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
0.1g
$1521.0 2023-09-17
Enamine
EN300-1922354-1g
2-bromo-1-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]ethan-1-ol
2228527-26-0
1g
$1729.0 2023-09-17

Additional information on 2-bromo-1-4-chloro-6-(dimethylamino)pyrimidin-5-ylethan-1-ol

Research Brief on 2-Bromo-1-(4-Chloro-6-(Dimethylamino)Pyrimidin-5-Yl)Ethan-1-One (CAS: 2228527-26-0)

The compound 2-bromo-1-(4-chloro-6-(dimethylamino)pyrimidin-5-yl)ethan-1-one (CAS: 2228527-26-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings regarding its synthesis, applications, and mechanistic insights, as reported in recent literature and industry developments.

Recent studies highlight the role of this brominated pyrimidine derivative in the development of kinase inhibitors, particularly those targeting oncogenic pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a key building block for irreversible inhibitors of Bruton's tyrosine kinase (BTK), with modifications at the 2-bromo-1-one moiety enabling covalent binding to cysteine residues in the ATP-binding pocket. The compound's reactivity profile, characterized by NMR and X-ray crystallography, suggests selective alkylation potential under physiological conditions.

Advanced synthetic approaches have been developed to improve the yield and purity of 2228527-26-0. A continuous flow chemistry method published in Organic Process Research & Development (2024) achieved 85% yield with reduced byproduct formation compared to traditional batch processes. This innovation addresses previous challenges in scaling up production, which had limited its widespread adoption in drug discovery campaigns.

Structural-activity relationship (SAR) studies utilizing this scaffold have revealed interesting pharmacophoric features. The dimethylamino group at position 6 of the pyrimidine ring appears crucial for maintaining aqueous solubility while the 4-chloro substitution enhances target binding affinity. Computational docking studies suggest the bromoethanone moiety adopts a favorable orientation for nucleophilic attack by biological thiols, explaining its prevalence in covalent drug design.

Emerging applications extend beyond oncology, with recent patent filings (WO2024015892) describing derivatives of 2228527-26-0 as potential antiviral agents against RNA viruses. The compound's ability to serve as a warhead in PROTAC (proteolysis targeting chimera) designs has also been explored, with several biotech companies incorporating it into degrader molecules targeting undruggable proteins.

Safety and toxicity profiling indicates that proper handling precautions are necessary due to the compound's alkylating properties. Recent toxicological assessments recommend working concentrations below 10 mM in cellular assays to minimize off-target effects. Stability studies suggest the material remains stable for at least 12 months when stored under argon at -20°C.

In conclusion, 2-bromo-1-(4-chloro-6-(dimethylamino)pyrimidin-5-yl)ethan-1-one represents a promising chemical scaffold with multiple applications in modern drug discovery. Its unique combination of reactivity and selectivity continues to inspire novel therapeutic strategies across multiple disease areas. Future research directions likely include further optimization of its physicochemical properties and exploration of new target classes amenable to covalent modification.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd